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Compound of Interest

Compound Name: RO 4927350

Cat. No.: B1684347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
RO 4927350 is a potent and highly selective, non-ATP-competitive inhibitor of mitogen-

activated protein kinase kinase 1 and 2 (MEK1/2). By specifically targeting the MAPK/ERK

signaling pathway, RO 4927350 has demonstrated significant antitumor efficacy in a variety of

preclinical cancer models. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, mechanism of action, and key experimental

data related to RO 4927350, intended to support ongoing research and drug development

efforts in oncology.

Chemical Structure and Physicochemical Properties
RO 4927350 is a small molecule inhibitor with the following chemical and physical properties:
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Property Value

IUPAC Name

(2S,3S)-2-((R)-4-(4-(2-

hydroxyethoxy)phenyl)-2,5-dioxoimidazolidin-1-

yl)-3-phenyl-N-(4-propionylthiazol-2-

yl)butanamide[1]

Chemical Formula C₂₇H₂₈N₄O₆S[1]

Molecular Weight 536.60 g/mol [1][2]

CAS Number 876755-27-0[1][2]

SMILES

C--INVALID-LINK----INVALID-LINK--

OCCO)NC2=O)=O">C@HC(NC4=NC(C(CC)=O

)=CS4)=O[3]

Physical Appearance Not specified in provided results.

Solubility Not specified in provided results.

Stability

Shipped at ambient temperature and stable for

weeks. For long-term storage, -20°C is

recommended.[1]

Mechanism of Action
RO 4927350 is a non-ATP-competitive allosteric inhibitor of MEK1 and MEK2, the direct

upstream kinases of ERK1 and ERK2.[1][4] By binding to a unique pocket on the MEK enzyme,

RO 4927350 prevents the phosphorylation and subsequent activation of ERK1/2. This

blockade of the MAPK/ERK signaling cascade leads to the inhibition of cell proliferation and

can induce cell cycle arrest and apoptosis in cancer cells with aberrant pathway activation.[4] A

key feature of RO 4927350 is its ability to inhibit both MEK and ERK phosphorylation, in

contrast to some other MEK inhibitors that can lead to a feedback activation of MEK

phosphorylation.[1]

Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of

inhibition by RO 4927350.
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MAPK/ERK signaling pathway and inhibition by RO 4927350.
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Quantitative Data
In Vitro Kinase Inhibition

Target IC₅₀ Assay Type

MEK1 23 nM cRaf/MEK/ERK cascade assay

Cellular Activity: Inhibition of ERK Phosphorylation and
Cell Viability
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of RO
4927350 for the inhibition of ERK phosphorylation and cell viability in various human cancer

cell lines.

Cell Line Cancer Type
Ras/B-Raf
Status

ERK
Phosphorylati
on IC₅₀ (µM)

Cell Viability
IC₅₀ (µM)

LOX Melanoma B-Raf V600E 0.03 - 0.1 0.1 - 0.3

HT-29 Colorectal B-Raf V600E 0.03 - 0.1 0.1 - 0.3

MDA-MB-435 Breast B-Raf V600E 0.03 - 0.1 0.1 - 0.3

MIA PaCa-2 Pancreatic K-Ras G12C 0.1 - 0.3 1 - 3

Calu-6 Lung K-Ras Q61K 0.1 - 0.3 3 - 10

Data adapted from Supplementary Table S1, as referenced in a Figshare record related to the

work of Daouti et al.[5]

Experimental Protocols
Western Blot Analysis for p-ERK and p-MEK Inhibition
This protocol describes the general procedure for assessing the inhibition of MEK and ERK

phosphorylation by RO 4927350.
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1. Seed cancer cells and allow to adhere.

2. Treat cells with varying concentrations of RO 4927350 for a specified time (e.g., 1 hour).

3. Lyse cells to extract proteins.

4. Determine protein concentration (e.g., BCA assay).

5. Separate proteins by size using SDS-PAGE.

6. Transfer proteins to a membrane (e.g., PVDF).

7. Block the membrane to prevent non-specific antibody binding.

8. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK).

9. Incubate with HRP-conjugated secondary antibodies.

10. Detect protein bands using a chemiluminescence substrate.

11. Quantify band intensity to determine the relative levels of phosphorylated and total proteins.

Click to download full resolution via product page

General workflow for Western blot analysis.
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Methodology Details:

Cell Treatment: Cells are typically treated with a range of RO 4927350 concentrations (e.g.,

0.03 to 30 µM) for 1 hour.[5]

Antibodies: Specific antibodies against phosphorylated and total ERK1/2 and MEK1/2 are

used.

Loading Control: An antibody against a housekeeping protein (e.g., β-actin) is used to ensure

equal protein loading.

Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

General Protocol:

Seed cells in a 96-well plate and allow them to attach overnight.

Treat the cells with various concentrations of RO 4927350 for an extended period (e.g., 5

days).[5]

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well

and incubate for 2-4 hours at 37°C.

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of

SDS in HCl).

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

In Vivo Xenograft Tumor Models
The antitumor efficacy of RO 4927350 can be evaluated in vivo using xenograft models.

General Protocol:
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Cell Implantation: Human cancer cells (e.g., LOX, HT-29, MDA-MB-435, MIA PaCa-2, Calu-

6) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).[5]

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment: Mice are treated with RO 4927350, typically administered orally twice daily at

doses ranging from 50 to 200 mg/kg.[5]

Tumor Measurement: Tumor volume is measured regularly using calipers.

Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the

treated groups to the vehicle-treated control group.

Conclusion
RO 4927350 is a promising MEK1/2 inhibitor with a distinct non-ATP-competitive mechanism of

action. Its potent and selective inhibition of the MAPK/ERK pathway translates to significant

antitumor activity in preclinical models, particularly in cancers harboring B-Raf or Ras

mutations. The data and protocols presented in this guide provide a valuable resource for

researchers and drug developers working to further characterize and clinically evaluate this

compound for the treatment of cancer. Further investigation into its pharmacokinetic and

pharmacodynamic properties, as well as its potential in combination therapies, is warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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